Complexation vs. Boric Acid in Electroplating Electrolytes
In boron-gluconate electroplating baths, boric acid introduced as a buffer agent reacts to form a boron-gluconate complex with significantly higher molecular weight than free boric acid [1]. Gel filtration chromatography of the boron-gluconate electrolyte resolves three distinct molecular weight fractions containing Co-boron-gluconate and W-boron-gluconate complexes, a distribution not achievable with boric acid alone [1].
| Evidence Dimension | Complexation and molecular weight distribution in electrolyte solution |
|---|---|
| Target Compound Data | Boron-gluconate complex (larger molecular weight); three distinct fractions including Co-boron-gluconate and W-boron-gluconate complexes |
| Comparator Or Baseline | Boric acid (H₃BO₃) - free boric acid species without macromolecular complex formation capability |
| Quantified Difference | Qualitative difference: formation of distinct high molecular weight metal-boron-gluconate complexes vs. no such complexation observed with boric acid alone |
| Conditions | Boron-gluconate electrolyte for Co-W electrodeposition; gel filtration chromatography (Sephadex G-25) |
Why This Matters
The formation of specific metal-boron-gluconate complexes enables induced codeposition of Co-W alloys with controlled composition and microstructure, a functional advantage over boric acid-based baths.
- [1] Bezzubov, A.A., et al. Gel-chromatographic separation of boron-gluconate electrolyte for obtaining nano-crystalline Co–W coatings: Composition and electrochemical activity of components. Part I. Surface Engineering and Applied Electrochemistry, 2016, 52(4), 350-355. View Source
